Imazapyr
Overview
Description
Imazapyr is a non-selective herbicide widely used for controlling a broad range of weeds, including terrestrial annual and perennial grasses, broadleaved herbs, woody species, and riparian and emergent aquatic species . It is absorbed by the leaves and roots of plants and moves rapidly through the plant, accumulating in the meristem region (the active growth region) where it disrupts protein synthesis and interferes with cell growth and DNA synthesis .
Mechanism of Action
Target of Action
This compound is a non-selective herbicide that targets a broad range of weeds including terrestrial annual and perennial grasses, broadleaved herbs, woody species, and riparian and emergent aquatic species . The primary target of this compound is the plant-specific enzyme acetohydroxyacid synthase (ALS) . This enzyme is crucial for the biosynthesis of three branched-chain amino acids (valine, leucine, and isoleucine) necessary for protein synthesis and cell growth .
Mode of Action
This compound is absorbed quickly through plant tissue and can be taken up by roots . It is translocated in the xylem and phloem to the meristematic tissues, where it inhibits the enzyme ALS . By inhibiting this enzyme, this compound disrupts protein synthesis and interferes with cell growth and DNA synthesis .
Biochemical Pathways
The inhibition of ALS by this compound disrupts the production of the branched-chain amino acids valine, leucine, and isoleucine . These amino acids are essential for protein synthesis and cell growth. Therefore, the inhibition of ALS leads to a deficiency of these amino acids, disrupting protein synthesis and cell growth, ultimately leading to the death of the plant .
Pharmacokinetics
This compound is a weak acid herbicide, and its chemical structure, which determines its environmental persistence and mobility, is influenced by environmental pH . In soils, this compound is degraded primarily by microbial metabolism . The half-life of this compound in soil ranges from one to five months . In aqueous solutions, this compound may undergo photodegradation with a half-life of two days . Studies indicate this compound is excreted by mammalian systems rapidly with no bioaccumulation .
Result of Action
The action of this compound results in the inhibition of plant growth soon after treatment . The meristematic areas of the plant gradually become chlorotic and necrotic, followed by a slow general foliar chlorosis and necrosis . This leads to the death of the plant, effectively controlling the growth of weeds .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . Below pH 5, the adsorption capacity of this compound increases, limiting its movement in soil . Adsorption of this compound decreases with increasing soil temperature . Therefore, the efficacy and stability of this compound are influenced by these environmental factors .
Biochemical Analysis
Biochemical Properties
Imazapyr controls plant growth by preventing the synthesis of branched-chain amino acids . It disrupts protein synthesis and interferes with cell growth and DNA synthesis .
Cellular Effects
This compound accumulates in the meristem region (active growth region) of the plant . It disrupts protein synthesis and interferes with cell growth and DNA synthesis .
Molecular Mechanism
This compound works by inhibiting the activity of the plant-specific enzyme acetohydroxyacid synthase, which catalyses the production of three branched-chain amino acids (valine, leucine and isoleucine) required for protein synthesis and cell growth .
Temporal Effects in Laboratory Settings
In soils, this compound is degraded primarily by microbial metabolism . The half-life of this compound in soil ranges from one to five months . In aqueous solutions, this compound may undergo photodegradation with a half-life of two days .
Dosage Effects in Animal Models
This compound has an acute lethal dose to 50% of a test (rat) population (LD50) > 5000 mg/kg, classed by the US Environmental Protection Agency as "practically nontoxic" .
Metabolic Pathways
This compound kills weeds by inhibiting the activity of the plant-specific enzyme acetohydroxyacid synthase, which catalyses the production of three branched-chain amino acids (valine, leucine and isoleucine) required for protein synthesis and cell growth .
Transport and Distribution
This compound is absorbed quickly through plant tissue and can be taken up by roots . It is translocated in the xylem (upward), phloem (primarily downward), or from cell to cell throughout the plant very quickly, accumulating in regions of new growth .
Subcellular Localization
Following absorption into plants, this compound moves within the xylem (upward), phloem (primarily downward), or from cell to cell throughout the plant very quickly, accumulating in regions of new growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Imazapyr involves the esterification of 2,3-pyridinedicarboxylic acid with a low alcohol in the presence of a mineral acid, followed by subsequent distillation of the excess low alcohol . Another method involves the preparation of a crystalline form of this compound through a process that includes the use of polar solvents .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical synthesis processes that ensure high purity and yield. The production involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Imazapyr undergoes various chemical reactions, including:
Photocatalytic Degradation: This process involves the use of titanium dioxide as a catalyst under UV light to degrade this compound.
Fenton Reactions: this compound can also be degraded through Fenton reactions, which involve the use of hydrogen peroxide and iron catalysts.
Common Reagents and Conditions:
Oxidation: Titanium dioxide, ozone, and specific pH conditions.
Photocatalytic Degradation: Titanium dioxide and UV light.
Fenton Reactions: Hydrogen peroxide and iron catalysts.
Major Products Formed: The major products formed from these reactions are typically mineralized compounds, including carbon dioxide, water, and various organic acids .
Scientific Research Applications
Imazapyr has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying advanced oxidation processes and photocatalytic degradation
Biology: Studied for its effects on soil bacterial communities and plant physiology.
Medicine: Research on its potential toxicological effects and environmental impact.
Industry: Widely used in forestry, agriculture, and land management for weed control.
Comparison with Similar Compounds
Imazapic: Another non-selective herbicide used for weed control, similar in structure and function to Imazapyr.
Glyphosate: A widely used non-selective herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).
Chlorsulfuron: A selective herbicide that inhibits the enzyme acetolactate synthase (ALS), similar to this compound.
Uniqueness of this compound: this compound is unique in its broad-spectrum activity and its ability to control a wide range of weed species, including both terrestrial and aquatic plants . Its rapid absorption and translocation within plants make it highly effective in disrupting plant growth and development .
Properties
IUPAC Name |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMBPJKHLGMQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034665 | |
Record name | Imazapyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to tan powder; Aqueous solution: clear pale yellow to dark green liquid; [HSDB] | |
Record name | Imazapyr | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5608 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In acetone 3.39, dimethyl sulfoxide 47.1, hexane 0.00095, methanol 10.5, dichloromethane 8.72, toluene 0.180 (25 °C, all in g/100 mL), In water, 1.13X10+4 mg/L at 25 °C; 9.74 g/L at 15 °C | |
Record name | IMAZAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.34 g/mL | |
Record name | IMAZAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: <0.013 mPa at 60 °C | |
Record name | IMAZAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
A mode or mechanism of action of imazapyr in mammals is currently unknown; however, in plants, imazapyr acts as a meristem inhibitor through inhibition of amino acid branched chain biosynthesis., Mode of action: Systemic, contact and residual herbicide, absorbed by the foliage and roots, with rapid translocation in the xylem and phloem to the meristematic regions, where it accumulates., Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ... | |
Record name | IMAZAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, slightly viscous, pale yellow to dark green aqueous liquid, White to tan powder, Crystals from acetone + hexane | |
CAS No. |
81334-34-1 | |
Record name | Imazapyr | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81334-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imazapyr [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081334341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imazapyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-pyridine carboxylate; imazapyr (ISO) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMAZAPYR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787MX0M5A6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | IMAZAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
171 °C, MP: 160-180 (decomposes) /Imazapyr isopropylamine salt/ | |
Record name | IMAZAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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